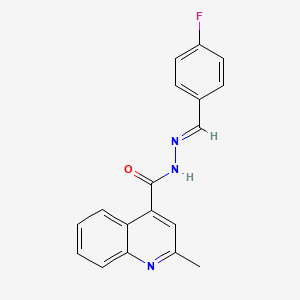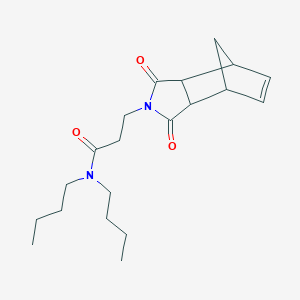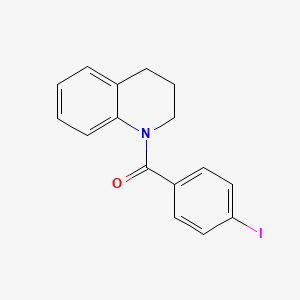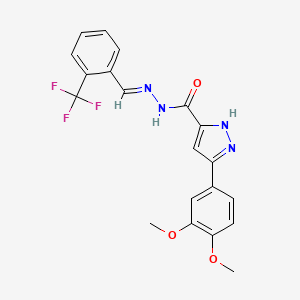![molecular formula C18H18N4O3 B11683989 3-(4-ethoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11683989.png)
3-(4-ethoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the Claisen-Schmidt reaction, which is used to form the core structure of the compound . The reaction conditions often involve the use of base catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts such as aluminum chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Its unique structure allows for exploration in drug design and development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and DNA. The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes . Additionally, it can inhibit specific enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of aromatic and heterocyclic structures. Similar compounds include:
- 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
- (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-3-24-14-8-6-13(7-9-14)16-12(2)17(21-20-16)18(23)22-19-11-15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
AFCMOAOJQXWRCE-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11683906.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11683913.png)
![2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11683914.png)
![2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683922.png)


![3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11683950.png)


![2-chloro-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11683960.png)
![Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683962.png)

![(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683993.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11683995.png)
